4-(Cyclobutanesulfonyl)benzoic acid 4-(Cyclobutanesulfonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1599127-67-9
VCID: VC7658298
InChI: InChI=1S/C11H12O4S/c12-11(13)8-4-6-10(7-5-8)16(14,15)9-2-1-3-9/h4-7,9H,1-3H2,(H,12,13)
SMILES: C1CC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Molecular Formula: C11H12O4S
Molecular Weight: 240.27

4-(Cyclobutanesulfonyl)benzoic acid

CAS No.: 1599127-67-9

Cat. No.: VC7658298

Molecular Formula: C11H12O4S

Molecular Weight: 240.27

* For research use only. Not for human or veterinary use.

4-(Cyclobutanesulfonyl)benzoic acid - 1599127-67-9

Specification

CAS No. 1599127-67-9
Molecular Formula C11H12O4S
Molecular Weight 240.27
IUPAC Name 4-cyclobutylsulfonylbenzoic acid
Standard InChI InChI=1S/C11H12O4S/c12-11(13)8-4-6-10(7-5-8)16(14,15)9-2-1-3-9/h4-7,9H,1-3H2,(H,12,13)
Standard InChI Key BMDXGDJVWUPVIF-UHFFFAOYSA-N
SMILES C1CC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O

Introduction

Structural and Physicochemical Properties

The compound’s IUPAC name, 4-cyclobutylsulfonylbenzoic acid, highlights its two functional groups: a sulfonyl moiety attached to a cyclobutane ring and a carboxylic acid group at the para position of the benzene ring. The cyclobutane ring introduces significant steric hindrance, while the sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions. Key physicochemical data include:

PropertyValueSource
Molecular FormulaC11H12O4S\text{C}_{11}\text{H}_{12}\text{O}_{4}\text{S}
Molecular Weight240.27 g/mol
SMILESC1CC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O\text{C1CC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O}
InChIKeyBMDXGDJVWUPVIF-UHFFFAOYSA-N

Solubility data remain unreported, though analogous sulfonyl benzoic acids exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF). The compound’s melting point and stability under varying conditions warrant further investigation.

Synthesis Methodologies

Traditional Sulfonation Approaches

The synthesis of sulfonyl-containing benzoic acids often involves sulfonation of aromatic precursors. For example, a patent detailing the synthesis of 2,4-dichloro-5-sulfonyl benzoic acid (CN101066943A) employs chlorosulfonic acid and a catalyst (e.g., sulfuric acid) to introduce the sulfonyl group . While this method targets a dichloro derivative, analogous strategies may apply to 4-(cyclobutanesulfonyl)benzoic acid by substituting cyclobutane-containing reagents.

Comparative Analysis of Methods

MethodReactantsYieldStereocontrolSource
SulfonationChlorosulfonic acid~70%Low
C–H FunctionalizationPd(II/IV), aryl halides>90%High

The C–H functionalization approach offers superior efficiency and stereoselectivity, though scalability for industrial production requires optimization .

Reactivity and Functionalization

Sulfonyl Group Reactivity

The sulfonyl group (-SO2\text{-SO}_2-) acts as a strong electron-withdrawing group, activating the benzene ring for electrophilic substitution. It also participates in nucleophilic displacements, enabling the formation of sulfonamides or sulfonate esters.

Carboxylic Acid Derivatives

The carboxylic acid moiety can be converted to esters, amides, or acyl chlorides. For example, coupling with 8-aminoquinoline (53a) or o-thioanisidine (53b) via EDC-mediated reactions facilitates the creation of directing groups for further functionalization .

Steric Effects of the Cyclobutane Ring

The cyclobutane ring imposes angular strain (≈110° bond angles), which enhances reactivity in ring-opening reactions. This strain also influences regioselectivity in cross-coupling reactions, as demonstrated in the palladium-catalyzed arylation of cyclobutane derivatives .

Applications in Medicinal Chemistry

Enzyme Inhibition

The sulfonyl group’s ability to form hydrogen bonds with enzyme active sites makes 4-(cyclobutanesulfonyl)benzoic acid a candidate for protease inhibition. For example, sulfonamide-containing drugs like Celecoxib target cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications.

Drug Design Scaffolds

The compound’s rigid cyclobutane core serves as a conformational restraint in peptidomimetics. Analogous structures have been used to stabilize α-helical peptides, improving pharmacokinetic properties .

Material Science Applications

Polymer Modification

Sulfonyl groups enhance polymer thermal stability and solubility. Incorporating 4-(cyclobutanesulfonyl)benzoic acid into polyesters or polyamides could yield materials with tailored mechanical properties.

Catalysis

The compound’s electron-deficient aromatic ring may act as a ligand in transition metal catalysts. Similar sulfonyl-containing ligands improve enantioselectivity in asymmetric hydrogenation .

Comparative Analysis with Related Compounds

CompoundSulfonyl GroupRing SizeReactivityApplication
4-Toluenesulfonic acidLinearN/AHigh acidityCatalyst
4-(Cyclobutanesulfonyl)benzoic acidCyclic4-memberedSteric hindranceDrug design

The cyclobutane ring’s steric effects differentiate it from linear sulfonic acids, enabling unique interactions in biological systems .

Future Research Directions

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

  • Targeted Drug Delivery: Conjugating the compound with nanoparticles for site-specific action.

  • Advanced Materials: Exploring its use in supramolecular assemblies or metal-organic frameworks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator